

# Hexachlorodisilane (CAS: 13465-77-5): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Hexachlorodisilane

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## Abstract

**Hexachlorodisilane** (HCDS), with the chemical formula  $\text{Si}_2\text{Cl}_6$ , is a volatile, colorless liquid that serves as a critical precursor and reagent in various high-technology fields.[1][2] This inorganic compound is particularly pivotal in the semiconductor industry for the deposition of silicon-based thin films through chemical vapor deposition (CVD).[3][4] Its high reactivity, especially towards moisture, necessitates careful handling and storage.[5][6] This document provides an in-depth technical overview of **hexachlorodisilane**, encompassing its chemical and physical properties, synthesis and purification methodologies, key applications, and safety protocols. Detailed experimental procedures and graphical representations of its chemical behavior are included to support researchers and professionals in its application.

## Chemical and Physical Properties

**Hexachlorodisilane** is a non-polar molecule with a structure analogous to ethane.[2] It is a clear to straw-colored liquid with a pungent odor, often described as similar to hydrogen chloride.[7][8] The compound is highly reactive and sensitive to moisture, air, and shock.[1][5]

Table 1: Physical and Chemical Properties of **Hexachlorodisilane**

Property	Value	References
CAS Number	13465-77-5	[2][7]
Molecular Formula	Si <sub>2</sub> Cl <sub>6</sub>	[2][6]
Molecular Weight	268.89 g/mol	[6][9]
Appearance	Colorless to yellowish liquid	[7][10]
Boiling Point	144-146 °C	[2][11]
Melting Point	-1 °C	[2]
Density	1.562 g/mL at 25 °C	[5][9]
Vapor Pressure	12 mmHg at 40 °C	[11]
Vapor Density	9.2	[11]
Refractive Index	n <sub>20/D</sub> 1.475	[5][9]
Solubility	Soluble in chloroform, methylene chloride, benzene, THF. Reacts violently with water and alcohols.	[5][10]

## Synthesis and Purification

### Synthesis

Historically, **hexachlorodisilane** is a byproduct of polysilicon manufacturing.[1] It can also be synthesized through several laboratory and industrial methods.

- Chlorination of Silicides: A common method involves the chlorination of metal silicides, such as calcium silicide.[2]
  - Reaction:  $\text{CaSi}_2 + 4 \text{Cl}_2 \rightarrow \text{Si}_2\text{Cl}_6 + \text{CaCl}_2$ [2]
- Reaction of Silicon Tetrachloride with Silicon: In the presence of a monovalent copper complex catalyst, silicon tetrachloride can react with silicon powder to produce **hexachlorodisilane**. [12]

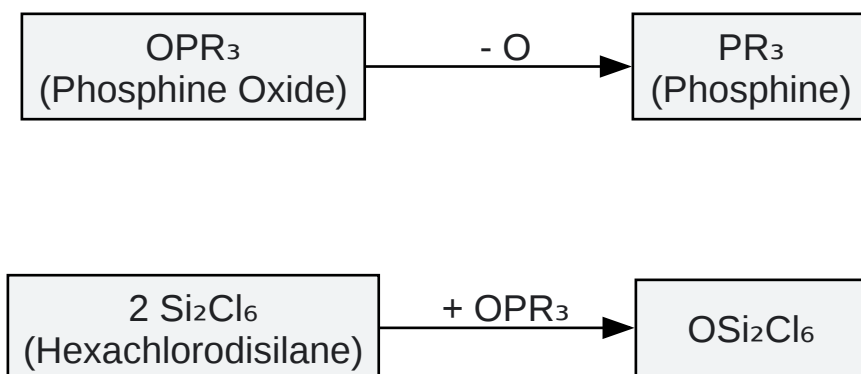
## Purification

High-purity **hexachlorodisilane** is essential for semiconductor applications.[13] Purification is typically achieved through fractional distillation.[14] A combination of adsorption and rectification can also be employed to remove metallic and high-boiling point impurities, achieving purities up to 99.9%.[15]

## Chemical Reactions and Mechanisms

**Hexachlorodisilane** participates in a variety of chemical reactions, making it a versatile reagent.

- Hydrolysis: It reacts violently with water to form silicon oxides and hydrochloric acid.[7][10] This reactivity is fundamental to its use in deposition processes.
- Decomposition: In the presence of Lewis bases, it decomposes into dodecachloroneopentasilane ( $\text{Si}_5\text{Cl}_{12}$ ) and silicon tetrachloride ( $\text{SiCl}_4$ ).[2]
- Deoxygenation: HCDS is an effective reagent for the deoxygenation of phosphine oxides, amine oxides, and sulfoxides.[2][15][16]



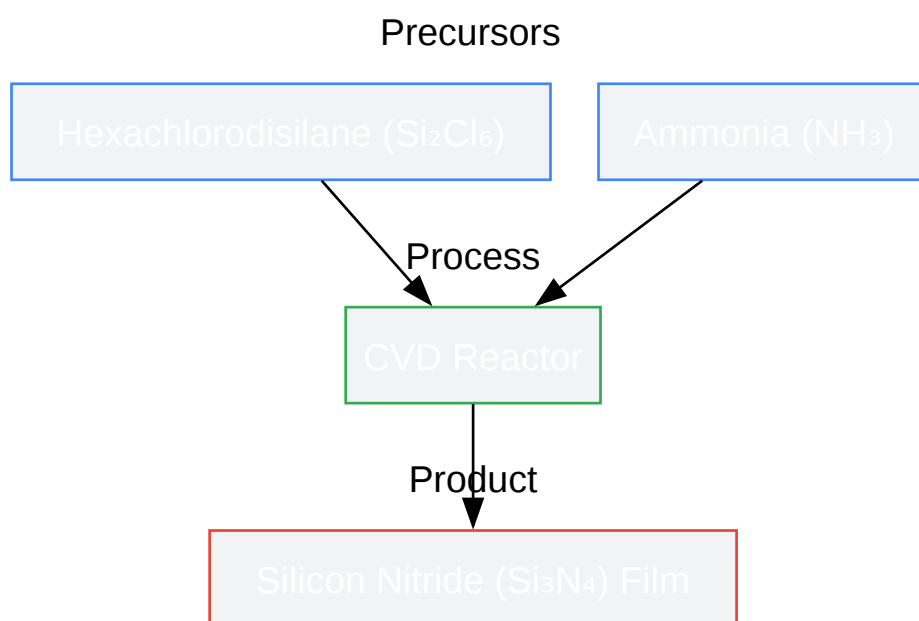
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Caption: Deoxygenation of a phosphine oxide using **hexachlorodisilane**.

## Applications

The primary applications of **hexachlorodisilane** are centered around the electronics and materials science industries.

- **Semiconductor Manufacturing:** It is a key precursor in chemical vapor deposition (CVD) for producing high-purity silicon, silicon nitride, and silicon oxide thin films.[3][4][6] These films are integral components of integrated circuits, transistors, and memory devices.[4]
- **Silicon-Based Polymers:** HCDS is used in the synthesis of various silicone polymers.[3]
- **Reagent in Organic Synthesis:** It serves as a reducing agent for deoxygenation and desulfurization reactions.[5][17]



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Caption: Simplified workflow for silicon nitride deposition using HCDS.

## Experimental Protocols

### Handling and Storage

Due to its reactivity and hazardous nature, strict protocols must be followed.

- **Handling:** All handling should be conducted in a well-ventilated area, preferably in a chemical fume hood or a nitrogen-filled glovebox.[10][11][18] Personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing, is mandatory.[11][19]

- **Storage:** Store in a cool, dry, well-ventilated area in tightly closed containers, away from incompatible substances like water, acids, and strong bases.[\[5\]](#)[\[11\]](#) Storage under an inert gas blanket (e.g., nitrogen) is recommended.[\[11\]](#)

## Chemical Vapor Deposition of Silicon Nitride

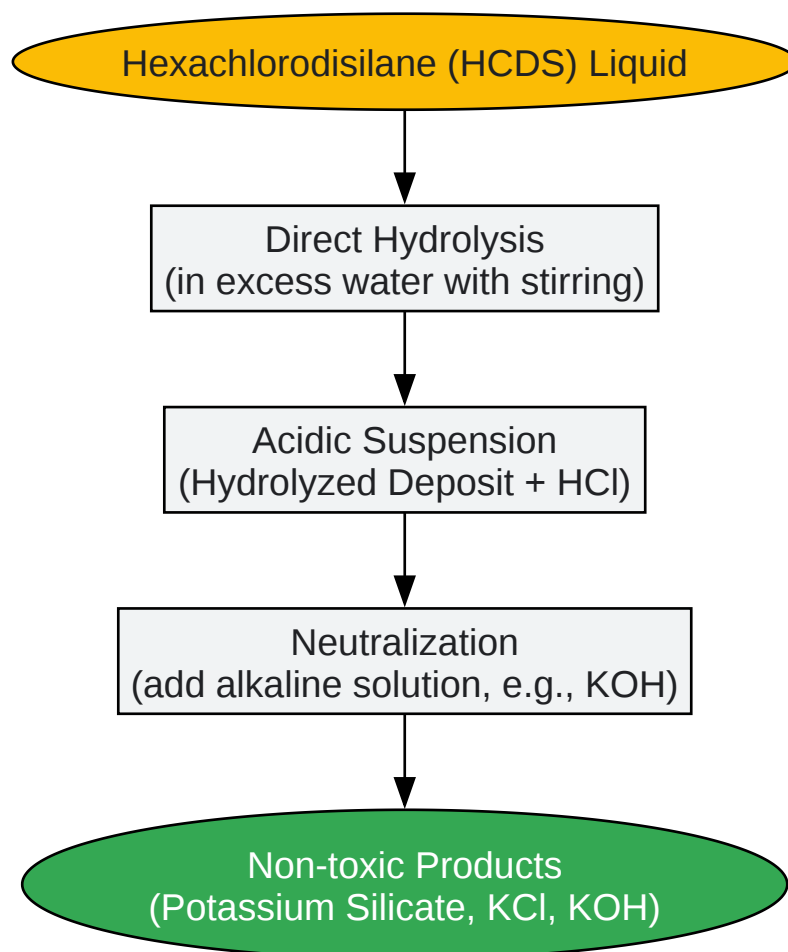
This is a representative protocol for the use of HCDS in semiconductor fabrication.

- **Substrate Preparation:** A silicon wafer is cleaned to remove any surface contaminants.
- **Precursor Delivery:** **Hexachlorodisilane** and ammonia (NH<sub>3</sub>) are introduced into the CVD reactor as precursor gases.[\[9\]](#)
- **Deposition:** The wafer is heated, and the precursor gases react on the surface to form a thin film of silicon nitride.
- **Purging:** The reactor is purged with an inert gas to remove any unreacted precursors and byproducts.

## Disposal

A two-stage process is recommended for the safe disposal of **hexachlorodisilane** liquid.[\[20\]](#)

- **Hydrolysis:** The HCDS liquid is directly hydrolyzed in an excess of water with vigorous stirring in a controlled environment (e.g., nitrogen glovebox).[\[20\]](#)
- **Neutralization:** The resulting acidic suspension is then neutralized by the addition of an alkaline solution, such as aqueous potassium hydroxide (KOH).[\[20\]](#)



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Caption: Two-stage disposal process for **hexachlorodisilane**.

## Safety Information

**Hexachlorodisilane** is a hazardous substance and must be handled with extreme care.

Table 2: Hazard Identification and Safety Precautions

Hazard	Description	Precautionary Measures	References
Health Hazards	Causes severe skin burns and eye damage.[6][18] Highly toxic by inhalation, ingestion, and skin contact.[10] May cause respiratory irritation.[19]	Wear appropriate PPE (gloves, goggles, protective clothing). [11][19] Use in a well-ventilated area or fume hood.[10][18]	[6][10][11][18][19]
Fire and Explosion	Combustible liquid. [19] May explode on heating.[21] Reacts violently with water, which can produce flammable hydrogen gas.[10][21]	Keep away from heat, sparks, and open flames.[19] Use non-sparking tools.[19] Do not use water as an extinguishing agent. [19]	[10][19][21]
Reactivity	Reacts violently with water, moisture, acids, strong bases, and oxidizing agents.[5]	Store in a dry, well-ventilated area away from incompatible materials.[5][11]	[5][11]

In case of exposure, immediate medical attention is required. For skin or eye contact, flush with copious amounts of water for at least 15 minutes.[18] If inhaled, move the victim to fresh air. [18]

## Conclusion

**Hexachlorodisilane** is a compound of significant industrial importance, particularly in the ever-evolving semiconductor sector. Its unique chemical properties make it an invaluable precursor for the creation of high-purity silicon-based materials. However, its hazardous nature demands a thorough understanding of its properties and strict adherence to safety protocols. This guide provides a foundational understanding for researchers and professionals to safely and effectively utilize **hexachlorodisilane** in their work.

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